molecular formula C20H18N4O3S2 B11254384 N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B11254384
M. Wt: 426.5 g/mol
InChI Key: INNRZEKLFRUVAZ-UHFFFAOYSA-N
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Description

N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring system, which is fused with a phenyl group and further functionalized with a sulfamoyl and acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions. The phenyl group is then introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts. The sulfamoyl group is added through a sulfonation reaction, and the final acetamide group is introduced via acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of green chemistry principles to minimize waste and environmental impact. Catalysts and solvents are chosen to maximize efficiency and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The imidazo[2,1-b][1,3]thiazole ring system can bind to enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The acetamide group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

N-{4-[(3-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H18N4O3S2/c1-13-12-28-20-22-19(11-24(13)20)15-4-3-5-17(10-15)23-29(26,27)18-8-6-16(7-9-18)21-14(2)25/h3-12,23H,1-2H3,(H,21,25)

InChI Key

INNRZEKLFRUVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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